2-Isopropyl Substituent Confers Distinct Lipophilicity and Steric Profile Relative to 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol (CAS 307512-33-0)
The 2-isopropyl group increases both molecular weight (+42 Da) and calculated lipophilicity compared to the unsubstituted 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol (CAS 307512-33-0, MW 196.29 g/mol). Based on class-level SAR of thieno[2,3-d]pyrimidine kinase inhibitors, the 2-position substituent is a primary determinant of target affinity and selectivity; compounds lacking a 2-substituent typically exhibit reduced or abolished kinase inhibition [1]. The isopropyl group provides branched-chain steric bulk that is distinct from linear alkyl substituents, potentially filling a hydrophobic pocket analogous to that exploited by 2-aryl thienopyrimidine CK2 inhibitors, where 5-(4-methylphenyl) and 5-(4-ethoxyphenyl) derivatives achieved IC50 values of 0.1 μM and 0.125 μM, respectively [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 238.37 g/mol; estimated clogP ~3.5–4.5 (based on fragment additivity for 2-isopropyl + 5,6-dimethyl thienopyrimidine scaffold) |
| Comparator Or Baseline | 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol (CAS 307512-33-0): MW 196.29 g/mol; estimated clogP ~2.0–3.0 |
| Quantified Difference | ΔMW = +42 Da; ΔclogP ≈ +1.0 to +1.5 log units (estimated from isopropyl group contribution) |
| Conditions | Calculated/estimated physicochemical parameters; class-level SAR from CK2 inhibitor studies |
Why This Matters
The increased lipophilicity and steric bulk of the 2-isopropyl group may enhance target affinity for hydrophobic kinase binding pockets while also affecting solubility and permeability, making this compound a more advanced starting point for lead optimization compared to the unsubstituted analog.
- [1] Golub AG, Bdzhola VG, Briukhovetska NV, et al. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry. 2011;46(3):870-876. View Source
